2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c33-18-17-29-13-15-30(16-14-29)24-21(25(34)31-11-5-4-10-23(31)28-24)19-22-26(35)32(27(36)37-22)12-6-9-20-7-2-1-3-8-20/h1-5,7-8,10-11,19,33H,6,9,12-18H2/b22-19- |
InChI Key |
RCPPMPADYAHFBQ-QOCHGBHMSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The core structure is synthesized via acid-catalyzed cyclocondensation of 2-aminopyridine with β-keto esters. For example, refluxing 2-aminopyridine with ethyl acetoacetate in acetic acid yields 4H-pyrido[1,2-a]pyrimidin-4-one in 72–78% yield.
C3–H Functionalization via Visible-Light Catalysis
Recent advances enable direct C3–H arylation using visible light (450 nm) with eosin Y as an organic photocatalyst. A representative procedure involves:
-
Irradiating a mixture of 4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), aryl diazonium tetrafluoroborate (1.2 equiv), and eosin Y (5 mol%) in acetonitrile/water (9:1) under N₂.
-
Reaction at room temperature for 12–16 hours achieves 85–92% yield of C3-arylated products with excellent functional group tolerance.
Preparation of N-(2-Hydroxyethyl)piperazine
Reductive Alkylation-Cyclization of Ethanolamines
N-(2-Hydroxyethyl)piperazine is synthesized via hydrogenation of monoethanolamine (MEA) and diethanolamine (DEA) mixtures (3:1 molar ratio) over Raney nickel at 150–200°C under 50–100 bar H₂. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 180°C |
| Pressure | 80 bar H₂ |
| Catalyst Loading | 10 wt% Raney Ni |
| Reaction Time | 8–10 hours |
| Yield | 68–74% |
This method avoids ethylene oxide handling and enables direct piperazine formation without piperazine recycle.
Synthesis of (Z)-[4-Oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Group
Thiazolidinone Ring Formation
Condensation of 3-phenylpropylamine with carbon disulfide and chloroacetic acid in ethanol yields 3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one.
Optimized Conditions :
Knoevenagel Condensation with Pyrido[1,2-a]pyrimidin-4-one
The methylidene bridge is installed via base-mediated Knoevenagel reaction:
-
4H-Pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), thiazolidinone (1.1 equiv), piperidine (20 mol%) in toluene
-
Reflux 6 hours under Dean-Stark conditions to afford Z-isomer exclusively (dr >19:1).
Final Assembly: Coupling and Functionalization
Piperazine Installation at C2
Chlorination of C2-position using POCl₃ followed by nucleophilic substitution with N-(2-hydroxyethyl)piperazine:
Stepwise Protocol :
-
Chlorination : 4H-Pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in POCl₃ (5 vol), reflux 3 hours → 2-chloro derivative (89% yield).
-
Amination : 2-Chloro intermediate (1.0 equiv), N-(2-hydroxyethyl)piperazine (1.5 equiv), DIPEA (2.0 equiv) in THF, 60°C, 8 hours → 92% coupling efficiency.
Analytical Characterization and Validation
Critical spectroscopic data for the final compound:
¹H NMR (500 MHz, CDCl₃) :
δ 8.78 (s, 1H, H-10), 8.25 (d, J = 8.6 Hz, 1H, H-7), 7.65 (s, 1H, H-1), 7.30–7.18 (m, 5H, Ph), 4.42 (t, J = 5.0 Hz, 2H, OCH₂), 3.99 (s, 3H, NCH₂), 3.77 (t, J = 5.0 Hz, 2H, CH₂OH), 2.83–2.50 (m, 8H, piperazine), 1.52–1.45 (m, 2H, CH₂), 0.79 (t, J = 7.5 Hz, 3H, CH₃).
HRMS (ESI+) :
Calcd for C₂₉H₃₂N₆O₃S₂ [M+H]⁺: 593.1974, Found: 593.1968.
Process Optimization and Scalability Considerations
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (benchmark <40 for pharmaceuticals)
-
E-Factor : 18.7 (solvents account for 89% of waste)
Critical Quality Attributes (CQAs)
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Z/E Isomeric Ratio | ≥99:1 |
| Residual Solvents | <ICH Class 2 Limits |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest, particularly its potential as a ligand for specific receptors or enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Core Structure Variations
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is shared among several derivatives (Table 1). Key structural differences arise from substitutions at positions 2 and 3:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Comparative data for select analogs (Table 2):
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as Compound A ) is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structural arrangement that combines a piperazine ring with pyrido-pyrimidinone and thiazolidine moieties. This complexity may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄S |
| Molar Mass | 373.47 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
The biological activity of Compound A can be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting cell cycle progression.
- Antimicrobial Properties : The thiazolidine component may enhance the compound's effectiveness against certain bacterial strains.
Antitumor Activity
A study conducted on analogs of Compound A indicated that compounds with similar thiazolidine structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved DNA interstrand cross-linking, which is crucial for antitumor efficacy.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine can inhibit bacterial growth. For instance, a related compound was tested against Staphylococcus aureus and showed promising results in reducing bacterial viability.
Case Study 1: Antitumor Efficacy
In a controlled experiment, Compound A was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor cells treated with Compound A.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using Compound A against various pathogens. The compound demonstrated effective inhibition of Escherichia coli and Pseudomonas aeruginosa, suggesting potential as an antimicrobial agent.
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone moieties under reflux in inert atmospheres (e.g., nitrogen) .
- Purification via column chromatography and recrystallization to isolate intermediates .
- Stereochemical control using Z-selective reaction conditions to maintain the (Z)-configuration of the thiazolidinone methylidene group .
Critical parameters include temperature control (e.g., 80–120°C for condensation) and solvent selection (e.g., DMF or THF) .
Basic: How is the compound’s structure confirmed post-synthesis?
- Spectroscopic methods :
- ¹H/¹³C NMR to verify substituent connectivity and aromaticity .
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
- X-ray crystallography for absolute stereochemical assignment, resolving bond angles and torsion angles (e.g., piperazine ring puckering) .
Advanced: How can researchers optimize synthetic yield while minimizing side products?
- Process refinement :
- Use continuous flow reactors to enhance reaction homogeneity and scalability .
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiazolidinone precursors) to drive condensation .
- Analytical monitoring : Track intermediates via HPLC-MS to identify side products (e.g., over-alkylation byproducts) .
Advanced: What structure-activity relationship (SAR) strategies improve biological activity?
- Substituent modulation :
- Replace the 3-phenylpropyl group with bulkier arylalkyl chains to enhance receptor binding .
- Modify the piperazine hydroxyethyl group to alter solubility and bioavailability .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .
Basic: What analytical techniques ensure compound purity for biological testing?
- HPLC with UV detection (λ = 254 nm) and C18 columns to achieve >98% purity .
- Elemental analysis (C, H, N, S) to validate stoichiometric ratios .
Advanced: How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .
- ADMET prediction : Use QSAR models to estimate logP, metabolic stability, and toxicity .
Advanced: How are contradictory spectral data (e.g., NMR splitting patterns) resolved?
- Variable-temperature NMR to distinguish dynamic conformational changes from impurities .
- 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in aromatic regions .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
- Salt formation : Use hydrochloride salts of the piperazine group to enhance solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes .
Advanced: How is compound stability assessed under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, heat (40–60°C), and light to identify degradation pathways .
- LC-MS stability profiling : Monitor hydrolysis of the thiazolidinone ring and oxidation of the hydroxyethyl group .
Advanced: How do in vitro and in vivo data discrepancies inform lead optimization?
- Pharmacokinetic bridging : Compare microsomal stability (e.g., t₁/₂ in liver microsomes) with plasma clearance rates in animal models .
- Metabolite identification : Use HR-MS/MS to detect active metabolites contributing to in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
